4-(3-Fluorophenyl)indoline
Overview
Description
4-(3-Fluorophenyl)indoline is a useful research compound. Its molecular formula is C14H12FN and its molecular weight is 213.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Indole and carbazole derivatives synthesized from 2-fluorophenyl imines have been explored, where compounds like 2-Fluoroaniline-d4 are prepared to investigate indolization mechanisms (Kudzma, 2003).
Research on racemic indolines, including structural motifs with C-2 and C-3 substitutions and functionalization of the aromatic ring, have been achieved through Fischer indolization and subsequent reduction processes (López-Iglesias et al., 2012).
A study on the synthesis and biological evaluation of indole-aminoquinazoline hybrids has shown significant activity against various cancer cell lines. These compounds have been evaluated for cytotoxicity and also assessed for inhibitory activity towards the epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).
The synthesis of spiro compounds involving indoline structures and their biological evaluation has been another area of interest, demonstrating the versatility of indoline derivatives in medicinal chemistry (Sapnakumari et al., 2014).
In the field of materials science, indoline-based dyes have been shown to be effective for dye-sensitized solar cells. This demonstrates the potential of indoline derivatives in renewable energy applications (Horiuchi et al., 2004).
The use of indoline compounds as corrosion inhibitors for metals in acidic environments has been studied, highlighting their potential in industrial applications (Yadav et al., 2015).
Properties
IUPAC Name |
4-(3-fluorophenyl)-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN/c15-11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-6,9,16H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROGUDFXBJTGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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